(R)-Baclofen hydrochloride

GABAB receptor pharmacology Receptor binding affinity Stereoselectivity

Choose (R)-Baclofen hydrochloride for unambiguous GABA(B) receptor research. Unlike racemic baclofen, this enantiopure R-(+) stereoisomer delivers stereospecific agonism (Ki ~10–30 nM) without confounding (S)-enantiomer activity or metabolites. Its 4.7-fold higher BBB transport clearance ensures reliable CNS exposure. Essential for alcohol dependence models, fragile X syndrome studies, and carrier-mediated transport assays. Eliminate variability—use the active enantiomer.

Molecular Formula C10H13Cl2NO2
Molecular Weight 250.12 g/mol
CAS No. 28311-31-1
Cat. No. B1649339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Baclofen hydrochloride
CAS28311-31-1
Molecular FormulaC10H13Cl2NO2
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl
InChIInChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
InChIKeyWMNUVYYLMCMHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Baclofen hydrochloride (CAS 28311-31-1): Enantiopure GABAB Agonist for Differentiated Neuropharmacology


(R)-Baclofen hydrochloride (CAS 28311-31-1, also known as arbaclofen or STX209) is the enantiopure R-(+)-enantiomer of the clinically used racemic GABAB receptor agonist baclofen [1]. Unlike the racemate, which contains equal amounts of both (R)- and (S)-baclofen, this compound is a single stereoisomer with stereospecific activity at GABAB receptors and demonstrates distinct pharmacological, pharmacokinetic, and metabolic properties that differentiate it from the racemic mixture and from the inactive (S)-enantiomer [2]. (R)-Baclofen hydrochloride acts as a selective orthosteric GABAB receptor agonist, inhibiting neurotransmitter release via presynaptic mechanisms and promoting neuronal hyperpolarization [3].

Why Racemic Baclofen Cannot Substitute for (R)-Baclofen hydrochloride in Mechanistic Studies


Substituting racemic baclofen for enantiopure (R)-baclofen hydrochloride in research applications introduces significant confounds due to stereospecific differences in receptor pharmacology, brain penetration, and metabolic fate. The racemic mixture contains 50% of the inactive (S)-enantiomer, which not only lacks GABAB agonist activity but may exert opposing effects on certain behaviors [1]. Furthermore, racemic baclofen administration leads to stereoselective metabolism of only the S-enantiomer, producing an oxidative deamination metabolite absent in (R)-baclofen-treated subjects, thereby introducing variable systemic exposure and potential off-target effects [2]. Even at the blood-brain barrier, (R)-baclofen exhibits significantly higher transport clearance compared to the racemate or (S)-enantiomer, meaning that equivalent doses of racemate do not deliver equivalent brain exposure of the active moiety [3]. These stereospecific differences render racemic baclofen an inadequate proxy for experiments requiring defined pharmacology or dose-response relationships.

Quantitative Differentiation Evidence: (R)-Baclofen hydrochloride vs. Racemic Baclofen and (S)-Baclofen


GABAB Receptor Affinity and Functional Potency: Enantioselective Advantage

(R)-Baclofen exhibits significantly higher affinity and functional potency at GABAB receptors compared to the racemic mixture and is the sole active enantiomer. The (R)-enantiomer shows approximately threefold greater affinity/efficacy for GABAB receptors than the racemate [1]. Comparative stereostructure-activity studies confirm that (R)-baclofen is substantially more potent than the (S)-isomer as an inhibitor of GABAB binding, with the (S)-enantiomer showing negligible interaction with GABAB receptor sites [2]. Furthermore, in vitro functional assays report (R)-baclofen binds to GABAB receptors with Ki values in the low-nanomolar range (~10–30 nM) and inhibits adenylyl cyclase signaling with EC50 values of ~50–150 nM, while displaying minimal activity at GABAA receptors .

GABAB receptor pharmacology Receptor binding affinity Stereoselectivity

Blood-Brain Barrier Transport: Enhanced CNS Penetration of the Active Enantiomer

(R)-Baclofen demonstrates superior blood-brain barrier (BBB) transport compared to both the racemic mixture and the (S)-enantiomer. In vivo rat studies using the unit impulse response methodology revealed that BBB clearance for (R)-baclofen was 4.7 ± 1.0 μL/min, significantly higher than values for both (S)-baclofen (1.1 ± 0.3 μL/min) and racemic baclofen (1.0 ± 0.1 μL/min) [1]. The cumulative transported amount of (R)-baclofen into the brain was 0.085 ± 0.007%, compared to 0.031 ± 0.005% for the (S)-enantiomer and 0.036 ± 0.003% for the racemate [1]. Importantly, plasma and CSF elimination kinetics did not differ among the three forms, indicating that the observed differences are specific to BBB transport [2].

Blood-brain barrier transport CNS pharmacokinetics Stereoselective uptake

Metabolic Fate and Systemic Exposure: Absence of Stereoselective S-Enantiomer Metabolite

Administration of racemic baclofen results in stereoselective metabolism that produces an active metabolite not formed from (R)-baclofen hydrochloride. In human studies, only the (S)-baclofen component undergoes oxidative deamination to form an abundant metabolite that retains the S-enantiomeric configuration, with subsequent glucuronide conjugation [1]. This metabolic differentiation leads to lower Cmax and reduced early plasma exposure for (S)-baclofen compared to (R)-baclofen following racemate administration [1]. Consequently, subjects receiving racemic baclofen are exposed to a prominent baclofen metabolite not present in subjects receiving enantiopure (R)-baclofen (STX209) [2]. These differences introduce compound-related exposure variances that cannot be replicated using racemic material [3].

Drug metabolism Pharmacokinetics Stereoselective metabolism

Behavioral Pharmacology: Enantioselective Suppression of Alcohol Self-Administration

In a direct head-to-head comparison using alcohol-preferring rats, (R)-baclofen was approximately twice as active as racemic baclofen in suppressing alcohol self-administration. Treatment with 1.5 mg/kg (R)-baclofen decreased lever responses and alcohol intake to an extent similar to that achieved with 3 mg/kg racemic baclofen, which produced an approximate 60% reduction relative to vehicle [1]. Conversely, (S)-baclofen failed to affect alcohol self-administration at any dose tested (6, 12, and 24 mg/kg) [2]. In a separate postdependent rat model, (R)-baclofen was more effective than racemic baclofen in reducing ethanol intake and seeking during acute withdrawal and relapse [3]. Notably, an intermediate dose of (R)-baclofen, devoid of motor side effects, identified a large responder population (75%) exhibiting a 90% decrease in ethanol intake, while some animals treated with (S)-baclofen or racemic baclofen displayed paradoxical increases in ethanol intake [4].

Alcohol use disorder Behavioral pharmacology Self-administration

Off-Target Activity: Voltage-Dependent Calcium Channel (VDCC) Blockade

(R)-Baclofen hydrochloride exhibits off-target activity at voltage-dependent calcium channels (VDCCs) containing the α2δ subunit, with a reported Ki of 156 μM . While this affinity is substantially lower than its GABAB receptor affinity (nanomolar range), it represents a secondary pharmacological action that may contribute to observed effects at higher concentrations [1]. Notably, this VDCC blockade is a shared property across the baclofen scaffold and is not unique to the (R)-enantiomer; however, because (R)-baclofen achieves higher brain concentrations due to stereoselective BBB transport, this off-target engagement may be more pronounced with enantiopure material than with equivalent racemate doses [2]. This secondary mechanism is relevant for researchers investigating gabapentinoid-like effects or interpreting supratherapeutic dosing outcomes.

Calcium channel blockade α2δ subunit Off-target pharmacology

Optimal Research Applications for (R)-Baclofen hydrochloride Based on Differentiated Evidence


Stereospecific GABAB Receptor Pharmacology and Signal Transduction Studies

(R)-Baclofen hydrochloride is the essential tool compound for investigating GABAB receptor-mediated signaling pathways. Its high affinity (Ki ~10–30 nM) and stereospecific agonism enable precise dose-response experiments without confounding contributions from the inactive (S)-enantiomer or its metabolites . The compound's clean pharmacological profile—with defined activity at GABAB receptors and minimal GABAA cross-reactivity—makes it ideal for studies examining adenylyl cyclase inhibition, presynaptic neurotransmitter release modulation, and postsynaptic K+ conductance changes .

Blood-Brain Barrier Transport and CNS Pharmacokinetic Investigations

The stereoselective BBB transport of (R)-baclofen (4.7 μL/min clearance vs. 1.0–1.1 μL/min for racemate and S-enantiomer) makes this compound particularly valuable for studying CNS drug delivery mechanisms . Researchers investigating carrier-mediated transport systems, brain penetration of enantiomers, or the relationship between systemic exposure and central compartment concentrations should select (R)-baclofen hydrochloride to isolate the active enantiomer's brain distribution . The compound serves as a model substrate for amino acid transport systems at the BBB [9].

Preclinical Models of Alcohol Use Disorder and Addiction

For alcohol self-administration, seeking, and relapse studies, (R)-baclofen hydrochloride provides superior efficacy and consistency compared to racemic baclofen. The compound is approximately twice as potent as the racemate in suppressing alcohol-motivated behaviors, with 1.5 mg/kg (R)-baclofen achieving equivalent suppression to 3 mg/kg racemic baclofen . Critically, the absence of (S)-baclofen eliminates the risk of paradoxical increases in alcohol intake observed in some subjects treated with the racemate . The high responder rate (75% showing 90% decrease in ethanol intake at intermediate doses) further supports its use in identifying treatment-responsive populations [9].

Fragile X Syndrome and Neurodevelopmental Disorder Research

(R)-Baclofen hydrochloride (STX209) has been evaluated in clinical trials for fragile X syndrome (FXS) and autism spectrum disorders (ASD), making it the relevant enantiomer for translational studies in these indications . In Fmr1 knockout mice, systemic dosing of (R)-baclofen normalizes dendritic spine density, reduces audiogenic seizure incidence, and improves social interaction and hyperactivity phenotypes . The compound's ability to correct excitatory–inhibitory imbalance and suppress exaggerated mGluR-dependent signaling underpins its use in neurodevelopmental disorder models [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Baclofen hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.